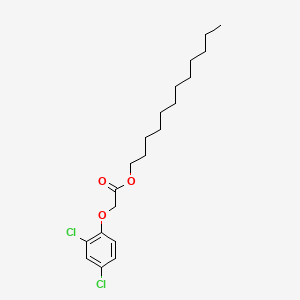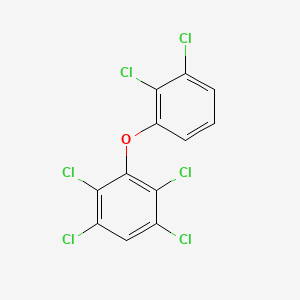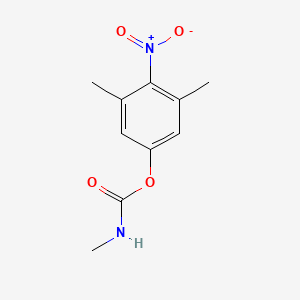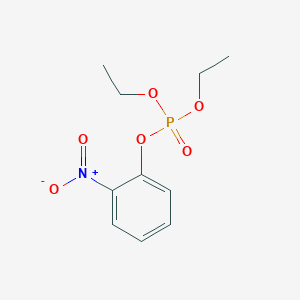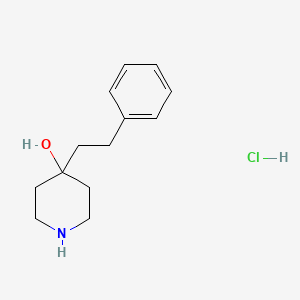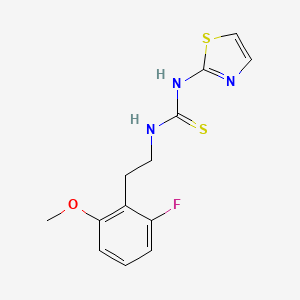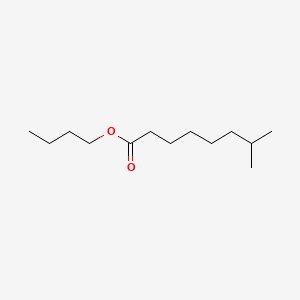
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester, also known as Vinyldioxolan, is an organic compound with the chemical formula C10H16O4. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. This compound is used as an intermediate in organic synthesis and as an additive in polymers and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves several steps:
Reaction of 2-Ethyl-2-methyl-1,3-dioxolan-4-ol with 2-Chloropropionyl Chloride: This reaction occurs at a temperature of 0-5°C for 2-3 hours, resulting in the formation of 2-Ethyl-2-methyl-1,3-dioxolan-4-one.
Addition of Trimethylamine: The reaction mixture is then treated with trimethylamine at 0-5°C for 1 hour.
Separation and Purification: The product is separated using an ether layer, and the solvent is evaporated to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in coatings and adhesives.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux.
Major Products Formed
Polymers: Used in coatings and adhesives.
Substituted Derivatives: Various functionalized compounds depending on the nucleophile used.
Carboxylic Acid and Alcohol: Products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester group can also participate in hydrolysis reactions, releasing the active compound in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 3-phenyl-, methyl ester:
Uniqueness
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolan ring, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring biocompatibility and controlled release .
Eigenschaften
CAS-Nummer |
69701-99-1 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
VWAQEEYHYXPMHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCC(O1)COC(=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
